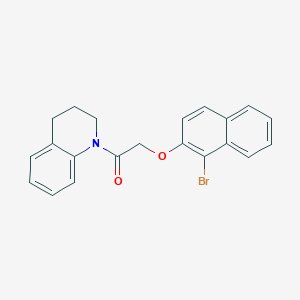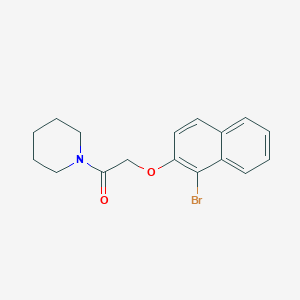![molecular formula C17H17N3O2 B324648 1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324648.png)
1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with an ethoxyphenyl group, a cyano group, and a dimethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of cyanoacetohydrazide with an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 1-[(E)-[(2-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include other pyridine derivatives and cyanoacetohydrazide-based compounds. These compounds share structural similarities and may exhibit similar chemical reactivity and applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxyphenyl group and the cyano group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications .
属性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
1-[(E)-(2-ethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-16-8-6-5-7-14(16)11-19-20-13(3)9-12(2)15(10-18)17(20)21/h5-9,11H,4H2,1-3H3/b19-11+ |
InChI 键 |
QWTCBSSKVRETJQ-YBFXNURJSA-N |
SMILES |
CCOC1=CC=CC=C1C=NN2C(=CC(=C(C2=O)C#N)C)C |
手性 SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=CC(=C(C2=O)C#N)C)C |
规范 SMILES |
CCOC1=CC=CC=C1C=NN2C(=CC(=C(C2=O)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B324565.png)
![N-[4-(1-azepanylsulfonyl)phenyl]butanamide](/img/structure/B324567.png)
![2-phenoxy-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B324568.png)
![1-{[(1E)-1-(biphenyl-4-yl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324571.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B324577.png)

![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}-4-methylpiperidine](/img/structure/B324579.png)
![Methyl 4-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B324580.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-heptylacetamide](/img/structure/B324581.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B324582.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B324583.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B324586.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B324588.png)
